molecular formula C12H12N2O B13691772 O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine

O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine

Katalognummer: B13691772
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: ZIIOXDJQXSWTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD34178932” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD34178932” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

    Step 1: Selection of starting materials such as [specific chemicals].

    Step 2: Reaction under controlled conditions, including temperature and pressure adjustments.

    Step 3: Purification and isolation of the final product.

Industrial Production Methods

In industrial settings, the production of “MFCD34178932” is scaled up using advanced techniques such as:

    Continuous flow reactors: Ensuring consistent quality and yield.

    Automated synthesis: Reducing human error and increasing efficiency.

    Quality control: Implementing rigorous testing to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD34178932” undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while reduction may yield [specific reduced products].

Wissenschaftliche Forschungsanwendungen

“MFCD34178932” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of “MFCD34178932” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to receptors: Interacting with specific receptors on cell surfaces.

    Modulating pathways: Influencing biochemical pathways to produce desired effects.

    Enzyme inhibition: Inhibiting specific enzymes to alter metabolic processes.

Eigenschaften

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

O-[(5-phenylpyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C12H12N2O/c13-15-9-10-6-12(8-14-7-10)11-4-2-1-3-5-11/h1-8H,9,13H2

InChI-Schlüssel

ZIIOXDJQXSWTQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.